Cas no 1782-89-4 (Thiirane 1,1-Dioxide)

Thiirane 1,1-Dioxide 化学的及び物理的性質
名前と識別子
-
- thiirane, 1,1-dioxide-
- Thiirane 1,1-dioxide
- C2H4O2S
- c3-5(4)1-2-5
- dimethylenesulfone
- ethylenesulfone
- h1-2H
- thiiran 1,1-dioxide
- Thiiran-1,1-dioxid
- thiirane S,S-dioxide
- thiirane-1,1-dioxide
- thiirane-S,S-dioxide
- thiirane dioxide
- MFCD32691023
- ethylene sulfone
- thiirane, 1,1-dioxide
- 1782-89-4
- SY268817
- InChI=1/C2H4O2S/c3-5(4)1-2-5/h1-2H
- DTXSID00170439
- Thiirane 1,1-Dioxide
-
- MDL: MFCD32691023
- インチ: InChI=1S/C2H4O2S/c3-5(4)1-2-5/h1-2H2
- InChIKey: OFBPGACXRPVDQW-UHFFFAOYSA-N
- ほほえんだ: C1CS1(=O)=O
計算された属性
- せいみつぶんしりょう: 91.99322
- どういたいしつりょう: 91.99320054g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 5
- 回転可能化学結合数: 0
- 複雑さ: 105
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.6
- トポロジー分子極性表面積: 42.5Ų
じっけんとくせい
- PSA: 34.14
Thiirane 1,1-Dioxide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1192890-5g |
Thiirane 1,1-Dioxide |
1782-89-4 | 95% | 5g |
$935 | 2024-07-19 | |
TRC | T705615-10g |
Thiirane 1,1-Dioxide |
1782-89-4 | 10g |
1540.00 | 2021-07-16 | ||
eNovation Chemicals LLC | Y1192890-5g |
Thiirane 1,1-Dioxide |
1782-89-4 | 95% | 5g |
$935 | 2025-02-26 | |
eNovation Chemicals LLC | Y1192890-5g |
Thiirane 1,1-Dioxide |
1782-89-4 | 95% | 5g |
$935 | 2025-02-27 | |
TRC | T705615-1g |
Thiirane 1,1-Dioxide |
1782-89-4 | 1g |
195.00 | 2021-07-16 | ||
TRC | T705615-2.5g |
Thiirane 1,1-Dioxide |
1782-89-4 | 2.5g |
470.00 | 2021-07-16 |
Thiirane 1,1-Dioxide 関連文献
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
Thiirane 1,1-Dioxideに関する追加情報
Thiirane, 1,1-Dioxide: A Comprehensive Overview
Thiirane, 1,1-dioxide, also known by its CAS number 1782-89-4, is a unique sulfur-containing compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This molecule, characterized by its three-membered ring structure with two oxygen atoms attached to adjacent carbon atoms, exhibits intriguing properties that make it a valuable subject for scientific investigation.
The synthesis of thiirane derivatives has been a focal point of research due to their potential applications in drug discovery and materials science. Recent studies have highlighted the versatility of 1,1-dioxide thiirane in forming diverse chemical structures, which can be tailored for specific biological activities.
One of the most notable aspects of thiirane, 1,1-dioxide is its ability to participate in various intramolecular and intermolecular reactions. These reactions often lead to the formation of complex ring systems or other functionalized molecules, which are of great interest in natural product synthesis and medicinal chemistry.
Recent advancements in thiirane-based drug development have demonstrated its potential as a scaffold for developing novel therapeutics. For instance, researchers have explored the use of thiirane derivatives in creating molecules with enhanced stability and bioavailability.
The study of 1,1-dioxide thiirane has also contributed to a deeper understanding of sulfur-containing ring systems. This knowledge is crucial for designing new compounds with desired pharmacological properties, such as improved solubility or reduced toxicity.
Furthermore, the exploration of thiirane, 1,1-dioxide in combination with other functional groups has opened up new avenues for creating hybrid molecules. These hybrids often exhibit synergistic effects that enhance their therapeutic potential.
In conclusion, the compound thiirane, 1,1-dioxide, represented by its CAS number 1782-89-4, stands as a testament to the ongoing advancements in organic chemistry and pharmaceutical science. Its unique structure and reactivity continue to inspire innovative research, paving the way for future discoveries in drug development and beyond.
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